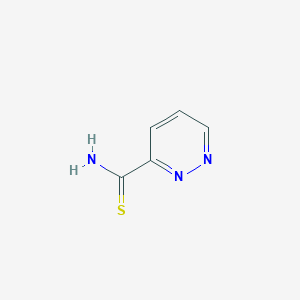

Pyridazine-3-carbothioamide

説明

Contextualization within Heterocyclic Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic molecules. Pyridazine-3-carbothioamide is a member of the diazine family, which are six-membered heterocyclic rings containing two nitrogen atoms. Specifically, it is a derivative of pyridazine (B1198779), where the nitrogen atoms are in adjacent positions (1,2-diazine). The unique electronic properties conferred by the two adjacent nitrogen atoms make the pyridazine ring a π-deficient system, influencing its reactivity and interactions with biological targets. chemmethod.com The study of such heterocycles is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds.

Significance of the Pyridazine Core in Biomedical Sciences

The pyridazine nucleus is a versatile scaffold that has been extensively studied and is a key component in numerous pharmacologically active agents. acs.orgnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. acs.orgresearchgate.netresearchgate.net The presence of the pyridazine core can influence a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which are crucial for drug-target interactions. nih.gov The inherent polarity of the pyridazine ring and its potential to reduce interactions with off-target proteins like the hERG potassium channel add to its value in drug discovery. nih.gov Several approved drugs incorporate the pyridazine heterocycle, underscoring its therapeutic relevance. nih.gov

Overview of the Carbothioamide Functionality in Organic and Medicinal Chemistry

The carbothioamide group (-C(=S)NH2), also known as a thioamide, is a structural analog of an amide where the oxygen atom is replaced by a sulfur atom. This substitution has profound effects on the group's electronic and steric properties. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is a better hydrogen bond acceptor. These features allow carbothioamide-containing molecules to engage in unique interactions with biological macromolecules. chemmethod.com Carbothioamide derivatives are known to exhibit a wide range of biological activities, including antitubercular, antifungal, and anticancer properties. researchgate.netmdpi.com The synthesis of molecules containing this functional group is an active area of research in organic and medicinal chemistry. mdpi.com

Current Research Landscape and Emerging Trends for this compound Derivatives

While research focused solely on this compound is somewhat limited, studies on its derivatives have provided valuable insights into its potential applications. A significant area of investigation is in the development of novel therapeutic agents.

Antitubercular Activity: A notable study reported the synthesis of a series of dihydropyridazin-3(2H)-ylidene)hydrazine carbothioamide derivatives. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising antitubercular effects. researchgate.net This highlights the potential of the this compound scaffold in the search for new treatments for tuberculosis. researchgate.net

Anticancer Activity: The broader class of pyridazine derivatives has been extensively explored for anticancer properties. acs.orgnih.govnih.gov For instance, 3,6-disubstituted pyridazine derivatives have been designed and evaluated as preclinical anticancer candidates, with some compounds showing significant growth inhibition against various cancer cell lines. acs.org While not directly studying this compound, these findings suggest that derivatives incorporating this specific carbothioamide functionality could also possess valuable antiproliferative properties.

Anti-inflammatory Activity: Research into pyridine (B92270) carbothioamide analogs has demonstrated their potential as anti-inflammatory agents. tandfonline.com Studies have shown that these compounds can exhibit significant anti-inflammatory effects in both in vitro and in vivo models. tandfonline.comtandfonline.com Given the structural similarities, it is plausible that this compound and its derivatives could also modulate inflammatory pathways.

Table 1: Reported Biological Activities of this compound Derivatives and Related Compounds

| Compound Class | Biological Activity | Research Focus |

| Dihydropyridazin-3(2H)-ylidene)hydrazine carbothioamide derivatives | Antitubercular | Synthesis and evaluation against Mycobacterium tuberculosis. researchgate.net |

| 3,6-Disubstituted pyridazine derivatives | Anticancer | Inhibition of cancer cell line growth. acs.org |

| Pyridine carbothioamide analogs | Anti-inflammatory | Reduction of inflammation in preclinical models. tandfonline.comtandfonline.com |

| Pyridazine-3-carboxamide derivatives | TYK2 inhibitors | Treatment of autoimmune diseases. nih.gov |

Identification of Key Research Gaps and Future Investigative Avenues

The current body of research, while promising, reveals several gaps in the knowledge surrounding this compound specifically. The primary gap is the lack of extensive studies on the parent compound itself. Most of the available data pertains to its derivatives or structurally related analogs.

Future research should, therefore, initially focus on the fundamental synthesis and characterization of this compound. A thorough investigation of its intrinsic biological activities is a critical next step. This would provide a baseline for understanding the contributions of the core scaffold to the activities observed in its derivatives.

Furthermore, the exploration of a wider range of derivatives is warranted. Systematic structural modifications of the this compound scaffold could lead to the identification of compounds with enhanced potency and selectivity for various therapeutic targets. For instance, building upon the initial findings in antitubercular research, a more extensive library of derivatives could be synthesized and screened.

Finally, detailed mechanistic studies are needed to elucidate how these compounds exert their biological effects at the molecular level. Understanding the specific enzymes or receptors they interact with will be crucial for their further development as therapeutic agents. The existing research on related compounds provides a strong rationale for pursuing these future investigative avenues.

Structure

3D Structure

特性

IUPAC Name |

pyridazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTFFYYIGIRBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657093 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-62-5 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pyridazine 3 Carbothioamide Derivatives

Strategies for the Construction of the Pyridazine-3-carbothioamide Scaffold

The formation of the this compound core can be achieved through several synthetic routes, primarily involving condensation reactions, derivatization of existing heterocyclic precursors, and various ring-closure strategies.

Condensation Reactions Involving Thiosemicarbazide

A prominent method for synthesizing carbothioamide derivatives involves the condensation reaction of a suitable carbonyl compound with thiosemicarbazide. nih.gov This approach is widely utilized for its efficiency and the ready availability of starting materials. The reaction typically proceeds by stirring the aldehyde or ketone with thiosemicarbazide in a solvent like methanol at room temperature. nih.gov For instance, pyrazoline derivatives bearing a carbothioamide group can be synthesized through the cyclization of chalcones with thiosemicarbazide in glacial acetic acid under reflux conditions. acs.org

Thiosemicarbazides are also key precursors in the synthesis of various heterocyclic systems, including pyridazinethiones. The reaction of 2,3-diphenylcyclopropenone with N-substituted hydrazino derivatives of thiosemicarbazides leads to the formation of pyridazinethiones through a process described as a formal [3+3]-cycloaddition. researchgate.net These reactions highlight the versatility of thiosemicarbazide as a building block for constructing heterocyclic scaffolds containing the desired thioamide functionality. researchgate.netresearchgate.net

Derivatization from Pyridine (B92270) Carboxaldehyde Precursors

Another effective strategy involves the derivatization of pre-formed pyridine rings. Pyridine carboxaldehyde can be reacted with thiosemicarbazide to form the corresponding pyridine thiosemicarbazone. nih.gov This reaction is typically carried out in ethanol, with the thiosemicarbazide solution added dropwise to the aldehyde while stirring at room temperature. nih.gov This method provides a direct route to incorporating the carbothioamide moiety onto a pyridine scaffold.

The resulting pyridine thiosemicarbazone derivatives have been synthesized and evaluated for various biological activities. For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction, with compounds like 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide showing significant urease inhibitory action. nih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

| 6-Bromopyridine-2-yl methylene hydrazine-1-carbothioamide | 90 | 192–194 |

| 2-Pyridine-2-yl-methylene hydrazine carboxamide | 87 | 191–193 |

This table presents the yield and melting points for synthesized pyridine carbothioamide and carboxamide derivatives. nih.gov

Ring Closure and Functionalization Approaches

The construction of the pyridazine (B1198779) ring itself is a fundamental aspect of synthesizing this compound. A common and historical method for pyridazine synthesis is the cyclocondensation of α,β-unsaturated or saturated 1,4-dicarbonyl compounds with hydrazine. uni-muenchen.de This reaction can lead to 1,4-dihydropyridazines, which can then be dehydrogenated to form the aromatic pyridazine ring. uni-muenchen.de

More contemporary methods involve hetero-Diels-Alder reactions. For example, a pyrido[4,3-c]pyridazin-5(6H)-one derivative can be synthesized from ethyl 3-methyl-4-pyridazinecarboxylate, which is initially formed from a hetero Diels-Alder reaction followed by oxidation. combichemistry.com Once the pyridazine ring is formed, functionalization at the 3-position is required to introduce the carbothioamide group. This can be achieved through various transformations of a suitable precursor group, such as a carboxylic acid, ester, or nitrile, located at the C3 position of the pyridazine ring. Reductive cyclization of compounds like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can also be employed to create fused pyridazine systems. mdpi.com

Synthesis of Analogues and Homologues of this compound

Building upon the core this compound structure, researchers have developed numerous analogues and homologues by introducing various substituents, fusing other heterocyclic rings, or coordinating the molecule to metal centers.

Introduction of Varied Substituents and Heterocyclic Moieties (e.g., Pyrrole, Pyrazole)

The synthesis of analogues often involves modifying the starting materials. For instance, using substituted aldehydes and acetophenones in condensation reactions leads to pyrazoline derivatives with varied substitution patterns on the phenyl rings. acs.org These pyrazoline-carbothioamide analogues have been synthesized and characterized for their potential as anticancer agents. acs.org

Furthermore, the reactivity of the pyridazine scaffold allows for the construction of fused heterocyclic systems. The reaction of 2,3-diphenylcyclopropenone with two equivalents of thiosemicarbazide can afford 1,2,4-triazolo[4,3-b]pyridazinethiones, demonstrating a method to fuse a triazole ring onto the pyridazine core. researchgate.net Similarly, selective metalation and cross-coupling reactions on thio-substituted pyridazine building blocks can lead to the formation of more complex N-heterocycles like thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines. dntb.gov.ua

| Compound | Description |

| Pyrazoline derivatives | Synthesized via cyclization of chalcones with thiosemicarbazide. acs.org |

| 1,2,4-triazolo[4,3-b]pyridazinethiones | Formed from the reaction of 2,3-diphenylcyclopropenone and thiosemicarbazide. researchgate.net |

| Thieno[2,3-c]pyridazines | Synthesized through functionalization of thio-substituted pyridazines. dntb.gov.ua |

| 1H-pyrazolo[3,4-c]pyridazines | Synthesized through functionalization of thio-substituted pyridazines. dntb.gov.ua |

This table showcases examples of heterocyclic moieties introduced as analogues to the this compound scaffold.

Formation of Organometallic Complexes Utilizing Carbothioamide Ligands

The nitrogen and sulfur atoms of the carbothioamide group make it an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes. Pyridine-2-carbothioamide derivatives have been used to synthesize complexes with ruthenium(II), osmium(II), rhodium(III), and iridium(III). nih.gov These complexes are typically prepared by reacting the carbothioamide ligand with a dimeric organometallic precursor, such as [Ru(cym)Cl₂]₂, at a slightly elevated temperature. nih.gov

Similarly, ruthenium complexes have been synthesized using pyridazine-3-carboxylic acid as a ligand. mdpi.com The ligand coordinates to the ruthenium center in a bidentate fashion through a pyridazine nitrogen and a carboxylate oxygen. mdpi.com Although this example uses a carboxylic acid instead of a carbothioamide, it demonstrates the coordinating ability of the pyridazine heterocycle, which is directly applicable to this compound ligands. The resulting organometallic compounds are characterized using techniques like NMR spectroscopy, ESI-MS, and single-crystal X-ray diffraction analysis. nih.gov

| Metal Center | Ligand | Resulting Complex Type |

| Ruthenium(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | [Bromido(η⁶-p-cymene)(N-(4-fluorophenyl)pyridine-2-carbothioamide)ruthenium(II)] bromide |

| Osmium(II) | Pyridine-2-carbothioamide derivatives | Os(cym) complexes |

| Rhodium(III) | Pyridine-2-carbothioamide derivatives | Rh(Cp) complexes |

| Iridium(III) | Pyridine-2-carbothioamide derivatives | Ir(Cp) complexes |

| Ruthenium(II/III) | Pyridazine-3-carboxylic acid | [(η⁶-p-cym)RuIICl(pdz-3-COO)], [RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n |

This table summarizes the formation of various organometallic complexes with pyridine-carbothioamide and pyridazine-carboxylic acid ligands. nih.govmdpi.com

Investigation of Reaction Mechanisms in this compound Synthesis

The formation of the pyridazine core and the introduction of the carbothioamide functionality often involve complex reaction sequences. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these methods.

Mechanistic Pathways of Cascade and Multicomponent Reactions

One potential conceptual pathway could involve a multicomponent reaction bringing together a 1,4-dicarbonyl compound or a synthetic equivalent, a hydrazine source, and a sulfur- and nitrogen-containing synthon. The initial step would likely be the condensation of the dicarbonyl compound with hydrazine to form a dihydropyridazine intermediate. Subsequent reaction with the third component, possibly followed by an oxidation step, could lead to the formation of the aromatic pyridazine ring bearing the carbothioamide precursor. The mechanism would likely proceed through a series of nucleophilic additions, condensations, and cyclizations, with the precise sequence of events being highly dependent on the specific reactants and catalysts employed.

Theoretical studies on related heterocyclic systems suggest that these transformations can proceed through concerted or stepwise pathways, often involving pericyclic reactions. For instance, the formation of pyridazine rings from tetrazines has been computationally shown to involve oxyanion-accelerated pericyclic cascades. rsc.org

Role of Proton Transfer and Rearrangement Processes

Proton transfer is a fundamental process in many organic reactions, and the synthesis of pyridazine derivatives is no exception. In the context of forming this compound, proton transfer steps would be critical in activating and deactivating reactive intermediates, facilitating nucleophilic attacks, and enabling elimination reactions that lead to the final aromatic system. For instance, in the thionation of a corresponding pyridazine-3-carboxamide to form the carbothioamide, proton transfer would be essential for the activation of the thionating agent (e.g., Lawesson's reagent) and for the tautomerization of intermediates.

Rearrangement processes, while not prominently documented for the direct synthesis of this compound, are known to occur in pyridazine chemistry. researchgate.net These rearrangements can be thermally or acid-catalyzed and can lead to the formation of isomeric structures. A deep understanding of potential rearrangement pathways is vital to ensure the regioselective synthesis of the desired 3-substituted pyridazine.

Advanced Analytical Techniques for Structural Characterization

The unambiguous determination of the molecular structure of this compound and its derivatives relies on a combination of advanced analytical techniques, with spectroscopic methods being particularly powerful.

Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic analysis provides detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy is invaluable for determining the number and environment of hydrogen atoms in a molecule. For this compound, the aromatic protons on the pyridazine ring would exhibit characteristic chemical shifts and coupling patterns. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and temperature.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom of the carbothioamide group (C=S) would have a distinct chemical shift in the downfield region of the spectrum. The carbon atoms of the pyridazine ring would also show characteristic signals, with their chemical shifts influenced by the nitrogen atoms and the carbothioamide substituent. While specific experimental data for this compound is not widely published, related pyridazin-3(2H)-one structures have been extensively studied, providing a basis for predicting the expected chemical shifts. rsc.orgnih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would include:

N-H stretching: Associated with the thioamide group, typically appearing in the region of 3400-3100 cm⁻¹.

C=N stretching: From the pyridazine ring, expected in the 1650-1550 cm⁻¹ region.

C=S stretching: The thioamide group would exhibit a characteristic absorption band, which can vary in position but is often found in the 1250-1020 cm⁻¹ region. The presence of this band would be a key indicator of the successful thionation of a corresponding amide.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula (C₅H₅N₃S). The fragmentation pattern can offer insights into the structure of the molecule, with potential fragmentation pathways including the loss of the thioamide group or cleavage of the pyridazine ring. Predicted mass spectral data for this compound suggests a monoisotopic mass of 139.02042 Da. uni.lu

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the pyridazine ring (multiplets), thioamide protons (-CSNH₂) (broad singlet). |

| ¹³C NMR | Carbothioamide carbon (C=S) (downfield), pyridazine ring carbons. |

| IR Spectroscopy (cm⁻¹) | ~3400-3100 (N-H stretch), ~1650-1550 (C=N stretch), ~1250-1020 (C=S stretch). |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺) at ~139. |

Biological Activity Profiles and Pharmacological Investigations

Anti-inflammatory and Analgesic Potential

The pyridazine (B1198779) and pyridazinone nucleus is a core structure in many compounds investigated for non-steroidal anti-inflammatory drug (NSAID) activity. sarpublication.comnih.gov These derivatives often exhibit both anti-inflammatory and analgesic properties with potentially low ulcerogenicity. sarpublication.com For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related propanamides were tested for their analgesic and anti-inflammatory effects. Most of these compounds proved to be more potent analgesics than aspirin (B1665792) in a p-benzoquinone–induced writhing test. sarpublication.com

In other studies, piperazinyl-containing pyridazine derivatives demonstrated strong anti-inflammatory activity, with some showing efficacy superior to indomethacin. pcbiochemres.com The analgesic activity of these compounds often correlates with their anti-inflammatory effects. pcbiochemres.com Importantly, many of these potent compounds were found to have no ulcerogenic side effects, a common issue with traditional NSAIDs. sarpublication.compcbiochemres.com

Immunomodulatory Effects and Cytokine Regulation

The anti-inflammatory properties of pyridazine derivatives are linked to their ability to modulate immune responses and regulate cytokine production. nih.govbohrium.comnih.gov Research has shown that pyridazinone-like compounds can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov

Furthermore, selected compounds from this class were found to inhibit the production of the pro-inflammatory cytokine interleukin 6 (IL-6) in monocytic cells. nih.gov This ability to suppress the release of key inflammatory mediators provides a mechanistic basis for the observed anti-inflammatory effects of the pyridazine scaffold. nih.govnih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase Isoforms)

Pyridazine derivatives have been identified as effective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. semanticscholar.org The non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used often produce their effects by inhibiting COX-1 and COX-2. However, the inhibition of COX-1 is associated with gastrointestinal side effects, leading to a search for more selective COX-2 inhibitors. orientjchem.org

Research has shown that pyridazine-based compounds can act as selective COX-2 inhibitors. orientjchem.orgnih.gov A study on novel pyridine (B92270) carbothioamide analogs demonstrated significant anti-inflammatory activity, with molecular docking studies revealing favorable binding modes with both COX-1 and COX-2. nih.gov For instance, one compound exhibited an in vitro half-maximal inhibitory concentration (IC50) value of 10.25 ± 0.0 µM. nih.gov Other synthesized pyridazine derivatives displayed COX-2 inhibition with IC50 values as low as 15.50 nM, which is more potent than the reference drug celecoxib (B62257) (IC50 = 17.79 nM). nih.gov Furthermore, the development of a pyrido[2,3-d]pyridazine-2,8-dione derivative resulted in a compound with dual inhibitory activity against both COX-1 and COX-2 isoenzymes. rsc.orgnih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyridazine Derivative 9a | COX-2 | 15.50 nM | nih.gov |

| Pyridazine Derivative 9b | COX-2 | 17.50 nM | nih.gov |

| Pyridazine Derivative 12 | COX-2 | 17.10 nM | nih.gov |

| Pyridine Carbothioamide R6 | Inflammatory Activity | 10.25 µM | nih.gov |

| Celecoxib (Reference) | COX-2 | 17.79 nM | nih.gov |

Modulation of Oxidative Stress (e.g., Reactive Oxygen Species)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological processes, including inflammation. mdpi.com ROS are generated when oxygen gains electrons, leading to species such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂•−). mdpi.com

Certain pyridazin-3(2H)-one derivatives have been shown to modulate oxidative stress. In a study investigating their antitumor effects on a human triple-negative breast cancer cell line, specific derivatives were found to be highly active against tumor cells. nih.gov Treatment with one such compound led to a significant increase in the levels of H₂O₂ and lipid peroxidation. This was accompanied by a decrease in the activity of key antioxidant enzymes, glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). nih.gov This suggests that the cytotoxicity of this pyridazinone derivative may be linked to its ability to orchestrate oxidative stress within cancer cells. nih.gov In a different context, pyridazine N-oxides have been developed as photoactivatable precursors that can generate atomic oxygen, a reactive oxygen species, for applications in organic synthesis and chemical biology. nih.gov

Cannabinoid Receptor (CB2) Agonism and Pain Pathways

The cannabinoid receptor type 2 (CB2R) is a key target for therapeutic intervention in pain and inflammation, as its activation is not associated with the central adverse effects linked to the cannabinoid receptor type 1 (CB1R). mdpi.com Pain signals are transmitted from the periphery to the central nervous system through complex neurochemical pathways, and modulation of these pathways can provide pain relief. nih.govfrontiersin.orgmdpi.com

A series of pyridazine-3-carboxamides have been designed and synthesized as selective CB2 agonists. nih.govx-mol.com Through calcium mobilization assays, many of these derivatives demonstrated moderate to potent CB2 agonist activity. nih.govx-mol.com One standout compound exhibited exceptionally high CB2 agonist activity with a half-maximal effective concentration (EC50) of 3.665 ± 0.553 nM and a remarkable selectivity index of over 2729 against the CB1 receptor. nih.govx-mol.com Similarly, a novel series of pyridine-3-carboxamides was developed, leading to the identification of an analog that showed efficacy in an in vivo model of inflammatory pain. nih.gov These findings highlight the potential of the pyridazine-3-carbothioamide scaffold in developing novel analgesics that target the CB2 receptor. nih.gov

| Compound | CB2 Agonist Activity (EC50) | CB1/CB2 Selectivity Index | Reference |

|---|---|---|---|

| Derivative 26 | 3.665 ± 0.553 nM | > 2729 | nih.govx-mol.com |

| Other Derivatives (6 compounds) | < 35 nM | Data not specified | nih.govx-mol.com |

In Vivo Models of Inflammatory Conditions

The anti-inflammatory potential of this compound and its related structures has been validated in several in vivo models of inflammation. In a study using a Complete Freund's Adjuvant-induced inflammatory model in mice, novel pyridine carbothioamide compounds led to a significant reduction in paw size. nih.gov

In a different model, pyrazolo[3,4d]pyridazine derivatives were tested against digestive system inflammation in mice caused by high doses of diclofenac. nih.gov These compounds were found to reduce focal necrosis of the gastric mucosa and improve the histological structure of the stomach, colon, and small intestine. The treatment also led to a downregulation of the pro-inflammatory cytokine TNF-α and an upregulation of the anti-inflammatory cytokine IL-22. nih.gov Furthermore, a novel pyrido[2,3-d]pyridazine-2,8-dione derivative demonstrated potent anti-inflammatory activity in a croton oil-induced ear edema model, showing up to 82% inhibition of edema. nih.gov

| Derivative Class | Inflammation Model | Key Findings | Reference |

|---|---|---|---|

| Pyridine Carbothioamides | Complete Freund's Adjuvant (paw edema) | Significant reduction in paw size (p < 0.001) | nih.gov |

| Pyrazolo[3,4d]pyridazines | Diclofenac-induced digestive inflammation | Reduced mucosal necrosis; Downregulated TNF-α gene; Upregulated IL-22 gene | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | Croton oil-induced ear edema | Up to 82% inhibition of ear edema | nih.gov |

Enzyme Inhibition Studies

Beyond their role in inflammation, derivatives of this compound have been explored as inhibitors of other critical enzymes involved in metabolic and pathological processes.

Urease Enzyme Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its inhibition is a therapeutic target for conditions such as gastric and duodenal ulcers caused by ureolytic bacteria like Helicobacter pylori. nih.govmdpi.com A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory action. nih.gov Among the tested compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated significant activity with an IC50 value of 1.07 ± 0.043 µM, which was more potent than the standard inhibitor, thiourea. nih.gov The structure-activity relationship indicated that the presence and position of electron-donating or electron-withdrawing groups on the pyridine ring played a crucial role in the inhibitory potency. nih.gov

| Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 µM | nih.gov |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 µM | nih.gov |

| Thiourea (Standard) | 21.37 ± 1.76 µM | nih.gov |

Stearoyl-CoA Desaturase-1 (SCD1) Modulation

Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govnih.gov Inhibition of SCD1 is a promising therapeutic strategy for metabolic disorders. nih.gov A series of potent and selective SCD1 inhibitors have been discovered based on a pyridazine carboxamide template. nih.gov Structure-activity relationship studies revealed that replacing a pyridine group with a pyridazine ring increased the inhibitory potency by nearly threefold. nih.gov Further optimization of this piperazinyl-pyridazine scaffold led to the development of compounds with excellent cellular activity in blocking the conversion of saturated long-chain fatty acid-CoAs to monounsaturated ones. nih.govnih.gov

Other Enzyme Targets and Their Biological Relevance

Derivatives of pyridazine have been investigated for their inhibitory effects on a variety of enzymes, indicating a broad potential for therapeutic applications. Research has identified several key enzyme targets, demonstrating the versatility of the pyridazine scaffold in drug design.

One significant area of investigation is in cancer therapy, where pyridazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. In one study, 3,6-disubstituted pyridazines were evaluated for their ability to inhibit CDK2, with some compounds showing good inhibitory activity with IC50 values in the nanomolar range. nih.gov

In the context of cardiovascular disease, certain pyridazinone derivatives have been explored as Angiotensin-Converting Enzyme (ACE) inhibitors. orientjchem.org ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, these compounds can lead to vasodilation and a reduction in blood pressure. orientjchem.org

Additionally, the pyridazine structure is a core component of drugs targeting enzymes involved in neurological and inflammatory processes. Minaprine, a 3-aminopyridazine (B1208633) derivative, was formerly used as a monoamine oxidase (MAO) inhibitor for the treatment of depression. nih.gov More recently, Deucravacitinib, which also incorporates a 3-aminopyridazine scaffold, has been approved as an allosteric inhibitor of tyrosine kinase 2 (TYK2), a key enzyme in inflammatory pathways. nih.gov Furthermore, some vicinally disubstituted pyridazinones have been found to act as selective COX-2 inhibitors, which are important targets for anti-inflammatory therapies. sarpublication.com The cannabinoid receptor 2 (CB2), a G-protein coupled receptor with enzymatic activity upon activation, has also been a target for pyridazine-3-carboxamides designed as selective agonists. nih.gov

| Enzyme Target | Biological Relevance | Example Pyridazine Derivative Class | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation, Cancer | 3,6-disubstituted pyridazines | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Blood Pressure Regulation, Hypertension | Pyridazinone derivatives | orientjchem.org |

| Monoamine Oxidase (MAO) | Neurotransmitter Metabolism, Depression | Minaprine (3-aminopyridazine) | nih.gov |

| Tyrosine Kinase 2 (TYK2) | Inflammatory Signaling Pathways | Deucravacitinib (3-aminopyridazine) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation and Pain | Vicinally disubstituted pyridazinones | sarpublication.com |

| Cannabinoid Receptor 2 (CB2) | Immunomodulation, Inflammation | Pyridazine-3-carboxamides | nih.gov |

Exploration of Additional Therapeutic Activities

The pyridazine nucleus is a structural feature in various compounds that have been investigated for antiviral activity. sarpublication.commdpi.com Research has demonstrated the potential of pyridazine derivatives to inhibit the replication of different viruses.

Studies have been conducted on the synthesis of new pyridazine derivatives to evaluate their efficacy against the Hepatitis A virus (HAV). mdpi.comresearchgate.net In this research, a series of compounds were synthesized and screened, with one derivative, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govmdpi.comtriazine-3(4H)-thione, demonstrating the most significant effect against HAV. mdpi.comresearchgate.net Other related heterocyclic compounds, such as 1H-pyrazole-1-carbothioamide derivatives, have also been noted for their antiviral activities. acs.org

More recently, with the emergence of new viral threats, the focus has expanded to other viruses. For instance, certain epoxybenzooxocinopyridine derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. nih.gov Similarly, hybrid molecules combining benzothiazole (B30560) and pyridine moieties have been assessed for their antiviral potential against both the H5N1 avian influenza virus and SARS-CoV-2. acs.org

| Virus Target | Compound Class/Derivative | Key Finding | Reference |

|---|---|---|---|

| Hepatitis A Virus (HAV) | Pyridazinotriazine-thione derivative | Showed the highest inhibitory effect against HAV in a screening study. | mdpi.comresearchgate.net |

| SARS-CoV-2 | Epoxybenzooxocinopyridine derivatives | Tested for the ability to inhibit viral replication in cell cultures. | nih.gov |

| H5N1 and SARS-CoV-2 | Benzothiazolyl-pyridine hybrids | Evaluated for cytotoxic activity against both viruses. | acs.org |

| General Antiviral | 1H-pyrazole-1-carbothioamide derivatives | Noted to possess general antiviral biological activities. | acs.org |

The pyridazine scaffold is present in compounds exhibiting a range of pharmacological effects, including antihypertensive and anticonvulsant activities. sarpublication.com

Antihypertensive Activity: Pyridazine derivatives have long been recognized for their cardiovascular effects. researchgate.net Research into new 6-heteroaryl-3-hydrazinopyridazines has yielded compounds with significant antihypertensive action. nih.gov One derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, was found to be particularly potent when administered to spontaneously hypertensive rats. nih.gov The mechanism for some pyridazinone derivatives has been linked to the inhibition of the Angiotensin-Converting Enzyme (ACE). orientjchem.org Molecular docking studies have helped identify the most active compounds for ACE inhibition, which is a key strategy in managing hypertension. orientjchem.orgresearchgate.net

Anticonvulsant Activity: Several classes of compounds containing the pyridazine or related heterocyclic structures have been synthesized and evaluated for anticonvulsant properties. sarpublication.commdpi.com A study focusing on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues found that some of these compounds showed significant activity in a psychomotor seizure test. nih.gov Specifically, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide was identified as the most active in its series, providing substantial protection against minimal clonic seizures without apparent toxicity. nih.gov The broad anticonvulsant potential of pyridazine-containing structures is a recurring theme in medicinal chemistry research. sarpublication.commdpi.com

| Therapeutic Activity | Compound Class/Derivative | Key Research Finding | Reference |

|---|---|---|---|

| Antihypertensive | 6-heteroaryl-3-hydrazinopyridazines | 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine showed potent activity in hypertensive rats. | nih.gov |

| Antihypertensive | Pyridazinone derivatives | Act as Angiotensin Converting Enzyme (ACE) inhibitors. | orientjchem.org |

| Anticonvulsant | Indeno[1,2-c]pyrazole-2-carbothioamide analogues | Demonstrated significant protection in minimal clonic seizure models. | nih.gov |

| Anticonvulsant | General Pyridazine/Pyridazinone derivatives | Reported to possess a wide spectrum of biological activities including anticonvulsant effects. | sarpublication.commdpi.com |

Pyridazine-based compounds have been explored for various neuropharmacological applications, most notably for their antidepressant effects. sarpublication.commdpi.com

Antidepressant Activity: The pyridazine ring is a core structural element in compounds with antidepressant properties. researchgate.net Minaprine, a 3-aminopyridazine, was previously marketed as an atypical antidepressant that acts as a monoamine oxidase inhibitor. nih.gov More recent research has focused on novel derivatives. A series of 5-substituted Phenyl-3-(Thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated, with results indicating promising antidepressant action. nih.gov In preclinical models like the forced swimming test and tail suspension test, certain derivatives significantly reduced immobility time, a key indicator of antidepressant efficacy. nih.gov The study highlighted that pyrazoline structures with a carbothioamide tail at the N1 position could be therapeutically useful as potential antidepressant agents. nih.gov

Thiamine (B1217682) Metabolism: Thiamine (Vitamin B1) is essential for energy metabolism within the brain, and its deficiency can lead to severe neurological disorders. nih.gov Thiamine pyrophosphate (TPP), the active form of thiamine, is a critical coenzyme for several key enzymes in carbohydrate metabolism, including pyruvate (B1213749) dehydrogenase and transketolase. nih.govnih.gov Disruption of these metabolic pathways due to thiamine deficiency or the action of thiamine antagonists can have profound neurological consequences. nih.gov Thiamine antagonists, such as pyrithiamine (B133093) (a pyridine analogue), work by inhibiting thiamine uptake and blocking its phosphorylation to the active TPP form. nih.gov While the neuropharmacological relevance of maintaining proper thiamine metabolism is well-established, specific studies directly linking this compound to the modulation of thiamine metabolism pathways were not prominent in the reviewed literature.

| Application | Compound/Concept | Relevance and Findings | Reference |

|---|---|---|---|

| Antidepressant | Minaprine | A 3-aminopyridazine derivative formerly used as a monoamine oxidase (MAO) inhibitor. | nih.gov |

| Antidepressant | 1H-pyrazole-1-carbothioamides | Thiophene-based pyrazoline carbothioamides showed significant antidepressant potential in animal models. | nih.gov |

| Thiamine Metabolism | Thiamine (Vitamin B1) | Crucial for brain energy metabolism; its active form, TPP, is a coenzyme for pyruvate dehydrogenase and transketolase. | nih.govnih.gov |

| Thiamine Metabolism | Pyrithiamine | A thiamine antagonist (pyridine analogue) that induces thiamine deficiency-like states, used in research to study neurological effects. | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Identification of Key Structural Determinants for Biological Activity

The pyridazine (B1198779) heterocycle is a fundamental structural determinant for the biological activity of this class of compounds. Its inherent properties, such as weak basicity and robust hydrogen-bonding capacity, make it a valuable component in drug design. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, engaging in dual H-bonding interactions with target proteins. nih.govblumberginstitute.org This feature distinguishes it from other aromatic systems and can be pivotal for molecular recognition. nih.gov The functionalization of the pyridazine ring is a common strategy, as it allows for the development of novel pharmacotherapeutic agents with a wide spectrum of activities. sarpublication.comrjptonline.org

Beyond the core heterocycle, the carbothioamide group at the 3-position is another critical determinant. This moiety is instrumental in mediating interactions with biological targets, a role that is further explored in subsequent sections. The combination of the pyridazine ring and the carbothioamide functional group creates a versatile scaffold that has been explored for various therapeutic applications, including anticancer and antimicrobial agents. rjptonline.orgresearchgate.net

Systematic Exploration of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of pyridazine-3-carbothioamide derivatives can be finely tuned by introducing various substituents onto the core structure. Medicinal chemistry campaigns often explore multiple "exit vectors" on the pyridazine scaffold to optimize pharmacological and pharmacokinetic properties. nih.gov

The position and electronic nature (electron-donating or electron-withdrawing) of substituents have a profound impact on the biological activity of pyridazine derivatives. Studies on related heterocyclic carboxamides have shown that the location of a substituent can dramatically alter its effect. For instance, in one series of N-pyridyl-benzothiazine-carboxamides, the presence of a substituent at the 3-position of the pyridine (B92270) nucleus was found to enhance analgesic properties. mdpi.com

A study on pyridine carbothioamide derivatives as urease inhibitors demonstrated a clear dependence on both the position and electronic properties of substituents on the pyridine ring. nih.gov An electron-donating chloro (Cl) group at the meta-position resulted in the most potent inhibition in the series, whereas electron-withdrawing groups at the ortho-position also conferred significant activity. nih.gov This highlights the sensitive interplay between substituent position and electronic character in determining inhibitory potency.

Table 1: Effect of Substituents on Urease Inhibition by Pyridine Carbothioamide Analogs Data extracted from a study on urease inhibitors to illustrate substituent effects. nih.gov

| Substituent | Position on Pyridine Ring | Electronic Effect | Urease Inhibition (IC₅₀ in µM) |

| -Cl | meta | Electron-donating | 1.07 ± 0.043 |

| -Br | ortho | Electron-withdrawing | 3.13 ± 0.034 |

| -OCH₃ | ortho | Electron-withdrawing | 4.21 ± 0.022 |

| -F | ortho | Electron-withdrawing | 4.93 ± 0.012 |

| -CH₃ | ortho | Electron-donating | 6.41 ± 0.023 |

The carbothioamide group (-(C=S)NH₂) plays a crucial role in molecular recognition, often proving superior to its carboxamide (-(C=O)NH₂) counterpart in terms of biological activity. nih.gov This moiety is a versatile hydrogen bond donor and acceptor and can participate in various non-covalent interactions. The sulfur atom, being larger and more polarizable than oxygen, can form unique interactions, including chelation with metal ions present in the active sites of metalloenzymes like urease. nih.gov

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For pyridazine derivatives, the relative spatial arrangement of the pyridazine ring and its substituents can significantly influence biological activity. mdpi.com X-ray diffraction studies on related compounds have revealed that the mutual orientation of the planes of a benzothiazine core and a pyridine substituent directly correlates with analgesic and anti-inflammatory activity. mdpi.com

A significant conformational rearrangement, which can be induced by factors such as solvation, may lead to a considerable decline in biological activity. mdpi.com Furthermore, in some enzyme inhibitors, the conformation at the junction between the pyridazine ring and an adjacent aromatic ring can play a contributory role in determining inhibitory potency. nih.gov These findings underscore the importance of conformational analysis in the rational design of pyridazine-based ligands, as maintaining an optimal three-dimensional structure is essential for effective ligand-target binding.

Optimization Strategies for Enhanced Potency and Selectivity

Several optimization strategies are employed to enhance the potency and selectivity of pyridazine-based compounds. A common approach is structure-based drug design, where X-ray crystal structures of the target protein in complex with an inhibitor guide subsequent modifications. nih.gov This method led to the development of a potent and selective c-Met kinase inhibitor, where a pyridazinone core was a key feature of the optimized molecule. nih.gov

Hit-to-lead campaigns often utilize a versatile scaffold to systematically explore chemical diversity and improve both pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, a pyridazin-3(2H)-one scaffold was designed with multiple "exit vectors" that allowed for the modulation of potency and selectivity for PI3Kδ, leading to a promising lead compound. nih.gov

Other strategies include bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The pyridazine ring itself is sometimes used as a less lipophilic bioisostere for a phenyl ring. nih.gov Scaffold hopping, which involves replacing the core molecular framework with a chemically different but functionally similar one, is another powerful tool for discovering novel active compounds. nih.gov These optimization strategies, often used in combination, are essential for transforming initial hits into highly potent and selective clinical candidates.

Computational Chemistry and Molecular Modeling in Pyridazine 3 Carbothioamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a principal computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanisms of Pyridazine-3-carbothioamide derivatives and related analogs at a molecular level.

Docking simulations are crucial for elucidating the interaction patterns of pyridazine (B1198779) derivatives within the active sites of various protein targets. For instance, in the development of pyridazine-3-carboxamides as CB2 agonists, docking studies were conducted to explain the interaction mode of the synthesized series of compounds. nih.gov Similarly, molecular modeling of 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway helped to predict and confirm the binding mode of the most active compounds. acs.org

These studies reveal that the binding of pyridazine-based ligands is typically governed by a combination of specific interactions with amino acid residues in the target's binding pocket. Common interactions include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the hydrogen atoms of the carbothioamide or carboxamide group are often involved in forming hydrogen bonds with polar residues.

Hydrophobic Interactions: Phenyl groups or other aromatic substituents on the pyridazine core frequently engage in hydrophobic interactions with non-polar residues. acs.org

π-π Stacking: The aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding site.

A study on novel 3,6-disubstituted pyridazine derivatives as anticancer agents targeting JNK1 identified a specific binding mode for a highly active compound. The Vina binding mode was suggested to be the adopted conformation, which correlated well with the in vitro antiproliferative screening results. acs.org The analysis highlighted the importance of specific substitutions, such as 3-methoxy and 4-fluorophenyl groups, for activity. acs.org

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | JNK1 | Not specified | Hydrogen Bonds, Hydrophobic Interactions |

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Not specified | Predicted interaction modes |

| Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives | Voltage-gated sodium channel / NMDAR | Not specified | Predicted binding |

Molecular docking not only predicts the binding pose but also provides a quantitative estimation of the binding affinity, typically expressed as a binding energy score in kcal/mol. This score helps in ranking potential ligands and prioritizing them for synthesis and biological evaluation.

For example, a virtual screening of pyrido[2,3-d]pyridazine (B3350097) derivatives predicted significant binding affinities towards both voltage-gated sodium channel (PDB: 6AGF) and NMDA receptors (PDB: 5TP9). jocpr.com The active site binding energies were compared to the reference ligand, phenobarbitone, which had binding energies of -6.7 kcal/mol and -6.1 kcal/mol, respectively. jocpr.com In another study, pyrazoline analogs containing a carbothioamide/carboxamide moiety were docked against a DNA hexamer (PDB: 1Z3F) to explore their binding interactions as potential anticancer agents. acs.orgnih.gov

| Compound Series | Target Protein | Reference Ligand | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrido[2,3-d]pyridazine derivatives | Voltage-gated sodium channel (6AGF) | Phenobarbitone | -6.7 |

| Pyrido[2,3-d]pyridazine derivatives | NMDA Receptor (5TP9) | Phenobarbitone | -6.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules like this compound. These calculations provide insights into molecular structure, stability, and reactivity.

DFT methods are widely used to optimize the geometry of pyridazine derivatives and to calculate a range of quantum chemical parameters. asianpubs.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (ESP). mdpi.com

HOMO and LUMO: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps help predict regions involved in intermolecular interactions. mdpi.com

In a study of novel pyridazinone derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level were used to compute these quantum chemical descriptors to understand their structure-activity relationships. mdpi.com

| Quantum Parameter | Significance |

|---|---|

| EHOMO | Indicates electron-donating capability |

| ELUMO | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Correlates with chemical reactivity and stability |

| Molecular Electrostatic Potential (ESP) | Maps electron-rich and electron-poor regions |

Pyridazine derivatives, particularly those with hydroxyl, amino, or thiol groups, can exist in different tautomeric forms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For instance, a theoretical study on 1-(n-pyridinyl)butane-1,3-diones investigated their tautomeric equilibria between keto-enol and diketo forms using DFT calculations at the B3LYP/6-311++G(d,p) level. ruc.dk Such studies calculate the energies of different tautomers and conformers to predict the most stable forms in various environments. ruc.dk This type of analysis is directly applicable to this compound, which can potentially exist in a thione-thiol tautomeric equilibrium. Understanding the predominant tautomeric form is critical as it dictates the molecule's shape, electronic properties, and interaction patterns with biological targets.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A 3D-QSAR pharmacophore model was generated for pyridazin-3-one derivatives with vasodilating activity. nih.gov The best model consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model was validated and then used to map the designed compounds, assessing their fit and predicting their activity. nih.gov Similarly, pharmacophore models for pyridine-3-carbonitriles were developed to guide the design of vasorelaxant agents. rsc.org

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. researchgate.net This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophore's features. nih.govnih.gov The "hit" compounds identified from this screening are then subjected to further analysis, such as molecular docking and biological testing, to confirm their activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Mechanistic Elucidation of Biological Actions

Investigations into Cellular and Subcellular Targets

Research into pyridazine (B1198779) derivatives has identified specific enzymes as key cellular targets. The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, are crucial for its interaction with biological targets. nih.gov These properties allow pyridazine compounds to engage with target proteins through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov

One of the primary enzymes targeted by this class of compounds is urease , a nickel-dependent metalloenzyme. nih.gov The inhibitory action against urease is significant because this enzyme is implicated in conditions like gastric and duodenal cancer through its association with ureolytic bacteria. nih.gov Another critical target identified for pyridazine derivatives is c-Jun N-terminal kinase 1 (JNK1) , a member of the mitogen-activated protein kinase (MAPK) family. nih.gov JNKs are stress-activated protein kinases involved in cellular responses to environmental stress and radiation, making them a key target in cancer research. nih.gov

Investigations also explore the potential for these compounds to interact with other enzymes, such as tyrosinase and α-amylase , highlighting the broad therapeutic applicability of the pyridazine scaffold. researcher.lifemdpi.com

Pathway Analysis and Molecular Signaling Events (e.g., STAT3 Phosphorylation, JNK1)

The biological effects of pyridazine derivatives are often mediated through their influence on specific molecular signaling pathways. A significant focus has been on the JNK signaling pathway , which is involved in regulating cellular proliferation and apoptosis. nih.gov Certain pyridazine compounds have been designed specifically to act as JNK1 inhibitors. nih.gov

The JNK pathway is known to be interconnected with other critical signaling cascades. For instance, JNK1 activation has been shown to be a requirement for the activity of the Signal Transducer and Activator of Transcription 3 (STAT3) . nih.gov Research has demonstrated that the JNK signaling pathway can regulate the phosphorylation of STAT3. nih.govsigmaaldrich.com Specifically, phosphorylation of STAT3 at the Ser(727) residue can be mediated by JNK1, which is essential for its maximal activation. sigmaaldrich.comsigmaaldrich.com By inhibiting JNK1, pyridazine derivatives can consequently modulate the downstream activities of STAT3, which plays a role in the resistance of cancer cells to certain therapeutic agents. nih.gov This modulation can affect downstream targets of the JNK pathway, such as cyclin D1, which is involved in cell cycle progression. nih.gov

Enzyme Kinetic Studies to Determine Inhibition Modes

Enzyme kinetic studies are fundamental to understanding how pyridazine-based inhibitors interact with their target enzymes. These studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and quantify the inhibitor's potency through constants like the inhibition constant (Kᵢ). mdpi.com

For example, kinetic analyses of pyridine (B92270) carbothioamide derivatives targeting the enzyme urease were performed to elucidate their mechanism of action. nih.gov Such studies help to demonstrate the specific binding mode of the active compound with the enzyme. nih.gov In other studies involving different pyridazine analogs targeting tyrosinase, kinetic analysis revealed a mixed-type inhibition pattern. researcher.life A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researcher.lifemdpi.com The results from these studies, including the determination of Kᵢ values, provide crucial insights for structure-activity relationship (SAR) analysis and the rational design of more potent inhibitors. researcher.life

Table 1: Enzyme Inhibition Data for Pyridazine Derivatives

| Compound Class | Target Enzyme | Inhibition Mode | Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Pyridine Carbothioamide Derivatives | Urease | Not Specified | IC₅₀: 1.07 ± 0.043 µM |

Protein Expression Analysis in Biological Models

To validate the cellular effects of pyridazine compounds, researchers analyze changes in protein expression in relevant biological models. This is often accomplished using techniques like quantitative real-time PCR (qRT-PCR) for gene expression analysis and enzyme-linked immunosorbent assay (ELISA) for protein level quantification. nih.gov

In studies targeting the JNK1 pathway, the expression of JNK at the gene level and the protein levels of its phosphorylated (active) form, p-JNK, were measured in tumor tissues from control and treated groups. nih.gov Such analyses provide direct evidence that the compound engages its intended target within a biological system and produces a measurable downstream effect. By comparing the protein expression profiles in treated versus untreated models, scientists can confirm the mechanism of action and evaluate the compound's efficacy. nih.gov

Table 2: Example of Protein Expression Analysis

| Analysis Type | Target Protein | Method | Outcome Measured |

|---|---|---|---|

| Gene Expression | JNK | qRT-PCR | Relative gene expression (fold change) |

Broader Academic Applications and Translational Research Perspectives

Potential Applications in Agrochemical and Material Sciences

The pyridazine (B1198779) core is a well-established pharmacophore in the agrochemical industry. researchgate.net Numerous pyridazine-containing compounds have been developed as herbicides, insecticides, and fungicides. liberty.edubibliomed.org For instance, pyridazine-based herbicides such as pyridate (B1679944) and credazine (B1669606) are known to function by inhibiting photosynthesis in target plant species. liberty.edu More recent research has focused on developing novel pyridazine derivatives that target the phytoene (B131915) desaturase (PDS) enzyme, a critical component in carotenoid biosynthesis, leading to bleaching effects in weeds. acs.org The incorporation of the carbothioamide moiety into this scaffold could modulate biological activity, potentially leading to new modes of action or enhanced efficacy. The sulfur and nitrogen atoms in the carbothioamide group can act as coordination sites for essential metal ions in enzymes, suggesting a pathway for developing potent enzyme inhibitors.

In the realm of material sciences, research has indicated that pyridazine heterocycles can be utilized in the development of organic semiconductors. liberty.edu The planar structure and nitrogen atoms of the pyridazine ring influence its electronic properties. The hyperpolarizability of pyridazines makes them versatile in a range of fields. liberty.edu The introduction of a carbothioamide group could further modify these electronic characteristics, opening avenues for the design of novel organic materials with specific conductive or light-emitting properties. Exploration in this area, however, remains in its nascent stages.

| Potential Application | Relevant Moiety | Mechanism/Principle | Example from Related Compounds |

| Herbicides | Pyridazine | Inhibition of photosynthesis; Phytoene Desaturase (PDS) inhibition. liberty.eduacs.org | Pyridate, Credazine, Norflurazon. liberty.eduacs.org |

| Insecticides | Pyridazine | Toxicity towards various insects, worms, and mites. liberty.edubibliomed.org | Pyridazinone-substituted oxadiazoles. liberty.edu |

| Fungicides | Pyridazine | Antifungal activity against plant pathogens. bibliomed.org | Various synthetic pyridazine derivatives. bibliomed.org |

| Organic Semiconductors | Pyridazine | Planar, aromatic structure with nitrogen heteroatoms influencing electronic properties. liberty.edu | Aryl-substituted pyridazines. liberty.edu |

Pyridazine-3-carbothioamide as a Probe in Biochemical and Physiological Studies

The carbothioamide functional group is increasingly recognized for its utility in the design of chemical sensors and probes. mdpi.com Specifically, hydrazine-carbothioamide structures have been successfully developed as fluorescent chemosensors for detecting metal ions like Zn2+ in biological systems, including zebrafish, and in environmental water samples. mdpi.com These probes operate on principles such as chelation-enhanced fluorescence, where the binding of the target ion to the carbothioamide moiety triggers a measurable change in fluorescence. mdpi.com

Given this precedent, this compound represents a promising scaffold for creating novel biochemical probes. The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are valuable for molecular recognition and interaction with biological targets. nih.gov By modifying the this compound structure—for example, by attaching fluorophores or other reporter groups—researchers could design probes for various applications:

Metal Ion Detection: Leveraging the known metal-chelating ability of the carbothioamide group.

Enzyme Activity Assays: Designing derivatives that interact with the active site of specific enzymes.

Bioimaging: Pyridazine-bridged complexes have been investigated as potential agents for bioimaging, suggesting the core structure is suitable for such applications. whiterose.ac.uk

The development of such probes would provide valuable tools for studying physiological processes and the roles of specific analytes in cellular function and disease.

Interdisciplinary Research Directions and Collaborative Opportunities

The multifaceted potential of this compound naturally fosters interdisciplinary research. Progress in this area requires a synergistic approach involving experts from various scientific fields.

Chemistry and Agrochemical Science: Synthetic organic chemists can focus on creating libraries of this compound derivatives with diverse substitutions. These libraries can then be screened by agrochemical scientists to identify compounds with potent herbicidal or insecticidal activities. bibliomed.org Collaborative efforts would be essential to establish structure-activity relationships (SAR), guiding the rational design of next-generation crop protection agents. nih.gov

Biochemistry and Materials Science: Biochemists can explore the use of this compound derivatives as molecular probes to investigate biological pathways. mdpi.com In parallel, materials scientists could investigate the electronic and photophysical properties of these same compounds, exploring their potential as organic semiconductors or components in electronic devices. liberty.edu This overlap allows for the efficient use of synthesized compounds across different research domains.

Computational Chemistry and Experimental Biology: The use of in silico tools, such as molecular docking, is crucial for predicting how these molecules might interact with biological targets like enzymes or DNA. acs.orgnih.gov These computational predictions can prioritize which derivatives to synthesize and test, saving time and resources. Collaboration between computational chemists and experimental biologists is key to validating these models and understanding the molecular mechanisms of action.

Future Challenges and Prospects in this compound Discovery and Development

Despite its promise, the path to realizing the full potential of this compound is not without challenges. One significant hurdle is the development of efficient, scalable, and environmentally friendly synthetic routes. The synthesis of some pyridazine derivatives can suffer from low yields, which hinders further research and development. mdpi.com

A primary prospect for the future lies in the rational design of derivatives. By systematically modifying the structure of this compound and evaluating the effects on its biological or material properties, researchers can elucidate clear structure-activity relationships. This knowledge is fundamental for fine-tuning the molecule for a specific application, whether as a highly selective herbicide or a sensitive biochemical probe.

Furthermore, the inherent properties of the pyridazine ring, such as its potential for lower cytochrome P450 inhibitory effects compared to other heterocycles, offer the prospect of developing more selective and potentially safer agrochemicals. nih.gov As high-throughput screening methods and advanced computational modeling become more accessible, the discovery and optimization of novel compounds based on the this compound scaffold are poised for significant advancement.

Q & A

Q. What are the primary synthetic routes for Pyridazine-3-carbothioamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between pyridazine derivatives and thiocarbamoylating agents. Traditional methods involve refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalysts like potassium hydroxide. Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C) can reduce reaction times by 50–70% while maintaining yields >80% . Purity optimization requires post-synthesis techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water mixtures). Validation via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., thiocarbamide NH at δ 10–12 ppm in DMSO-d6) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- FT-IR : Identification of thioamide C=S stretching (~1250–1150 cm) and pyridazine ring vibrations (~1600 cm) .

- HPLC/GC-MS : For purity assessment and quantification of byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (typically >200°C for pyridazine derivatives) .

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from differences in:

- Experimental models : Use standardized cell lines (e.g., HEK293 for cytotoxicity vs. E. coli ATCC 25922 for antimicrobial assays) .

- Compound purity : Impurities >5% (e.g., unreacted thiocarbamoylating agents) can skew results; validate via LC-MS .

- Dose-response curves : Compare IC/MIC values across studies using nonlinear regression models (e.g., GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR optimization involves:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the pyridazine C4 position to enhance receptor binding affinity .

- Bioisosteric replacement : Replace the thioamide group with carboxamide or sulfonamide to modulate solubility and metabolic stability .

- In silico docking : Use AutoDock Vina to predict interactions with targets like dihydrofolate reductase (DHFR) or β-lactamases .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method (412 nm absorbance) with varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .

- Mutagenesis studies : Engineer enzyme active-site mutations (e.g., DHFR Leu28→Ala) to assess binding dependency .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or glycoside derivatives that hydrolyze in vivo to release the active compound .

Q. What experimental designs minimize off-target effects in in vivo toxicity studies?

- Dose-ranging pilot studies : Start with 10–100 mg/kg (rodent models) and monitor biomarkers (ALT/AST for hepatotoxicity) .

- Toxicogenomics : RNA-seq to identify differentially expressed genes in liver/kidney tissues post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。